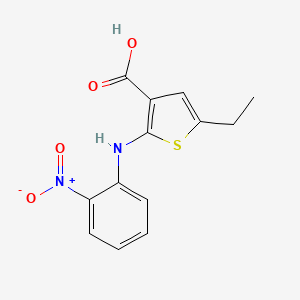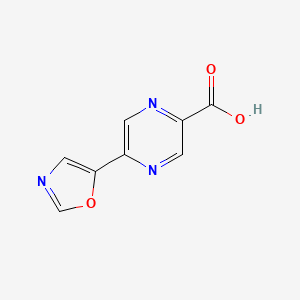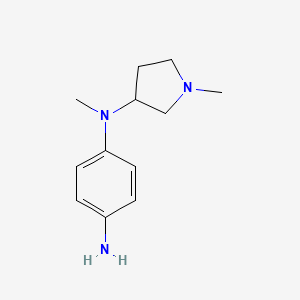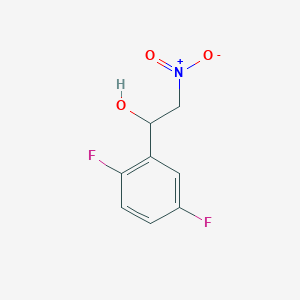
4-methoxy-2-Pyridinepropanoic acid
Overview
Description
4-methoxy-2-Pyridinepropanoic acid is an organic compound that belongs to the class of pyridine derivatives It features a methoxy group attached to the pyridine ring and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-Pyridinepropanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate catalysts, reagents, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-Pyridinepropanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include hydroxyl derivatives, alcohol derivatives, and substituted pyridine derivatives.
Scientific Research Applications
4-methoxy-2-Pyridinepropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-2-Pyridinepropanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the propionic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 2-Methoxypyridine-3-boronic acid
- 3-Pyridinepropionic acid
Uniqueness
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
3-(4-methoxypyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-5-10-7(6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) |
InChI Key |
IZGQSDZAESMUQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Isopropyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B8461600.png)





